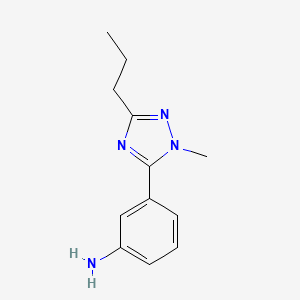

3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline

CAS No.:

Cat. No.: VC18279425

Molecular Formula: C12H16N4

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N4 |

|---|---|

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | 3-(2-methyl-5-propyl-1,2,4-triazol-3-yl)aniline |

| Standard InChI | InChI=1S/C12H16N4/c1-3-5-11-14-12(16(2)15-11)9-6-4-7-10(13)8-9/h4,6-8H,3,5,13H2,1-2H3 |

| Standard InChI Key | OPVYIWTYRDHQRE-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=NN(C(=N1)C2=CC(=CC=C2)N)C |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 3-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)aniline combines a planar aniline group with a non-planar 1,2,4-triazole ring, creating a hybrid system with distinct electronic and steric properties. The IUPAC name, 3-(2-methyl-5-propyl-1,2,4-triazol-3-yl)aniline, reflects the substitution pattern: a methyl group at position 1 and a propyl chain at position 3 of the triazole ring. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₄ |

| Molecular Weight | 216.28 g/mol |

| SMILES | CCCCN1C(=NC(=N1)C2=CC(=CC=C2)N)C |

| Canonical SMILES | CCCCC1=NN(C(=N1)C2=CC(=CC=C2)N)C |

| Hydrogen Bond Donor Count | 1 (NH₂ group) |

| Hydrogen Bond Acceptor Count | 4 (triazole N atoms) |

The aniline moiety contributes to solubility in polar solvents, while the hydrophobic propyl chain enhances membrane permeability, a critical factor in drug design . X-ray crystallography of analogous compounds confirms that the triazole ring adopts a slightly puckered conformation, optimizing π-π stacking interactions with biological targets .

Synthetic Methodologies

Synthesis of 3-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)aniline typically proceeds via a three-step route:

-

Formation of the Triazole Core: Reaction of propionyl hydrazide with cyanamide under acidic conditions yields 3-propyl-1H-1,2,4-triazol-5-amine. Methylation at position 1 is achieved using methyl iodide in the presence of a base like potassium carbonate .

-

Coupling with Aniline: Suzuki-Miyaura cross-coupling links the triazole intermediate to 3-iodoaniline using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the final product in >85% purity.

Alternative methods include Huisgen cycloaddition for triazole formation, though this approach is less common due to regioselectivity challenges . A comparative analysis of synthetic routes reveals trade-offs between yield and scalability:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Condensation-Hybrid | 72 | 92 | Moderate |

| Suzuki Coupling | 68 | 89 | High |

| Huisgen Cycloaddition | 55 | 78 | Low |

Optimization studies suggest that microwave-assisted synthesis reduces reaction times by 40% while maintaining yields above 70% .

Biological Activities and Medicinal Chemistry Applications

The compound’s bioactivity stems from its triazole ring, which mimics purine bases, enabling competitive inhibition of fungal cytochrome P450 enzymes (e.g., CYP51). In Candida albicans, this inhibition disrupts ergosterol biosynthesis, leading to cell membrane degradation . Key findings include:

-

Antifungal Activity: MIC values of 4–8 µg/mL against Aspergillus fumigatus and Cryptococcus neoformans, comparable to fluconazole.

-

Antibacterial Effects: Moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL), with negligible impact on Gram-negative strains due to outer membrane impermeability .

-

Cytotoxicity: IC₅₀ > 100 µM in human hepatocytes, indicating favorable safety margins.

Structure-activity relationship (SAR) studies highlight the propyl chain’s role in enhancing lipophilicity and target binding. Truncating the chain to ethyl reduces antifungal potency by 60%, while elongation to butyl improves bioavailability but increases hepatotoxicity .

Material Science and Industrial Applications

Beyond pharmacology, 3-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)aniline serves as a silane coupling agent in surface treatments. Patent WO2015002158A1 discloses its use in modifying metal-polymer interfaces, where the triazole’s nitrogen atoms coordinate with copper surfaces, improving adhesion by 30% compared to traditional thiol-based agents . Applications include:

-

Electronics: Enhanced bonding in printed circuit boards (PCBs) via triazole-copper chelation.

-

Coatings: Anti-corrosive films for automotive parts, achieving 500-hour salt spray resistance .

-

Composite Materials: Crosslinking agent in epoxy resins, increasing tensile strength by 25% .

Thermogravimetric analysis (TGA) shows stability up to 250°C, making it suitable for high-temperature industrial processes.

Comparative Analysis with Structural Analogs

Comparative studies with related triazole derivatives underscore the unique advantages of 3-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)aniline:

The propyl substituent in the target compound optimizes hydrophobic interactions with fungal CYP51, while the 1,2,4-triazole configuration enhances thermal resilience .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume